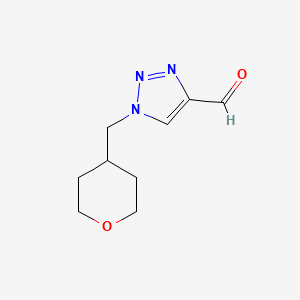
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a , where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with the triazole intermediate.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, typically using reagents such as Vilsmeier-Haack reagent or other formylating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxan-4-yl group can undergo nucleophilic substitution reactions, where nucleophiles replace the oxan-4-yl group under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles.
Applications De Recherche Scientifique
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The oxan-4-yl group and carbaldehyde group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound has a pyrazole ring instead of a triazole ring, which affects its chemical properties and applications.
1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
Propriétés
Numéro CAS |
1479358-14-9 |
|---|---|
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-(oxan-4-ylmethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H13N3O2/c13-7-9-6-12(11-10-9)5-8-1-3-14-4-2-8/h6-8H,1-5H2 |
Clé InChI |
GIEDQIFDRJYTIK-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN2C=C(N=N2)C=O |
SMILES canonique |
C1COCCC1CN2C=C(N=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


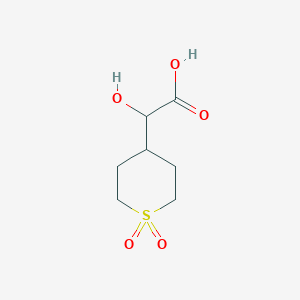


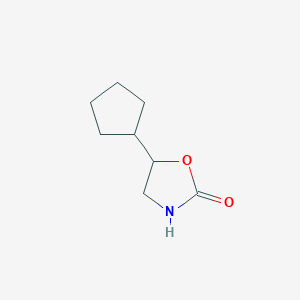
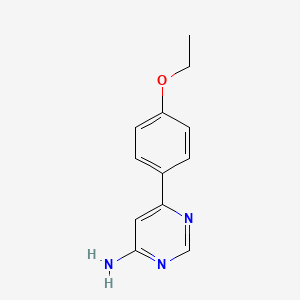
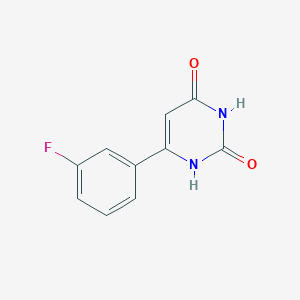
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
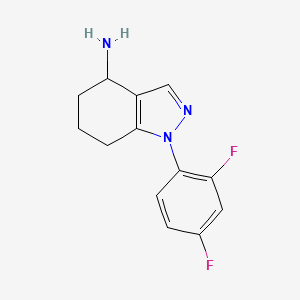
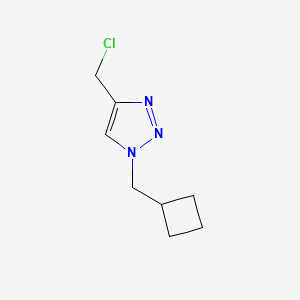
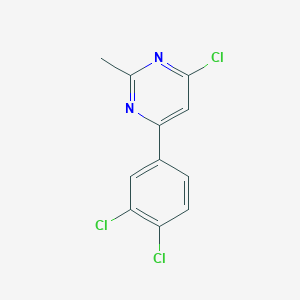
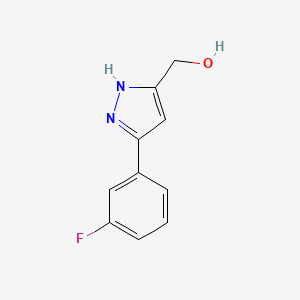
![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)
![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)
